N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide
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Overview
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide is a synthetic compound characterized by its complex structure, which includes a combination of a dihydroisoquinoline, thiophene, and oxalamide moiety. This compound’s unique molecular configuration grants it various chemical and biological properties, making it a subject of interest in multiple fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several steps:
Formation of the dihydroisoquinoline moiety: : This is typically done through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline structure.
Introduction of the thiophene ring: : The thiophene component can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using suitable thiophene boronic acids or stannanes.
Formation of the oxalamide linkage: : The final step involves reacting the dihydroisoquinoline-thiophene intermediate with an appropriate oxalyl chloride to form the oxalamide.
Industrial Production Methods
Industrially, the synthesis can be scaled up by using continuous flow chemistry to ensure better control over reaction conditions and higher yields. Catalysts and reagents are typically optimized for cost and efficiency, focusing on sustainable and green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide undergoes several types of chemical reactions:
Oxidation: : This compound can be oxidized under mild conditions to introduce oxygen functionalities or break down the molecular structure.
Reduction: : Various reducing agents can be used to convert the oxalamide to different amine derivatives.
Substitution: : It readily undergoes electrophilic and nucleophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acetic acid.
Reduction: : Lithium aluminium hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C).
Substitution: : Using reagents such as halogens (Br₂, Cl₂) or nucleophiles (NaOH, NH₃).
Major Products Formed
From Oxidation: : Carboxylic acids, quinones.
From Reduction: : Amines, alcohols.
From Substitution: : Halogenated derivatives, amides.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in transition metal complexes for catalytic reactions.
Material Science: : Incorporated into polymers for enhanced mechanical properties and conductivity.
Biology
Enzyme Inhibition: : Functions as an inhibitor for specific enzymes, impacting various metabolic pathways.
Molecular Probes: : Utilized as fluorescent probes in cellular imaging studies.
Medicine
Drug Design: : Explored as a lead compound for developing new pharmaceuticals targeting neurological disorders.
Therapeutic Agents: : Investigated for anti-inflammatory, antiviral, and anticancer properties.
Industry
Dye Synthesis: : Intermediate in the synthesis of dyes and pigments.
Pesticides: : Precursor for bioactive compounds used in agrochemicals.
Mechanism of Action
The mechanism by which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide exerts its effects involves:
Binding to molecular targets: : Such as enzymes or receptors, often involving π-π stacking or hydrogen bonding.
Pathway Modulation: : Influencing biochemical pathways by inhibiting or activating key enzymes, altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenyloxalamide
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-2-yl)ethyl)-N2-phenyloxalamide
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(benzofuran-2-yl)ethyl)-N2-phenyloxalamide
Uniqueness
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide stands out due to:
Unique Thiophene Ring: : Provides distinct electronic and steric properties compared to furan or pyridine analogs.
Enhanced Bioactivity: : Specific to its molecular interactions and pathways modulated.
There you have it! This compound's multifaceted nature makes it a fascinating topic in the realms of science and industry. What's your next move with this compound?
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c27-22(23(28)25-19-9-2-1-3-10-19)24-15-20(21-11-6-14-29-21)26-13-12-17-7-4-5-8-18(17)16-26/h1-11,14,20H,12-13,15-16H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEPQBJIYVSDPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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